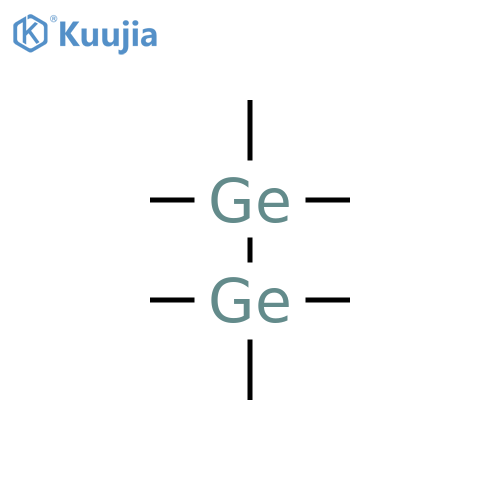Cas no 993-52-2 (Digermane,1,1,1,2,2,2-hexamethyl-)
1,1,1,2,2,2-ヘキサメチルジゲルマン(Digermane,1,1,1,2,2,2-hexamethyl-)は、有機ゲルマニウム化合物の一種であり、2つのゲルマニウム原子がメチル基で高度に置換された構造を有する。この化合物は、高い熱安定性と化学的安定性を示し、半導体材料や有機金属化学気相成長(MOCVD)プロセスにおける前駆体として有用である。特に、ゲルマニウム含有薄膜の堆積に適しており、均一な膜形成が可能である。また、反応性の制御が容易で、高純度の材料合成に貢献する。その特異な電子特性から、先端電子デバイスや光電子材料の開発において重要な役割を果たす。

993-52-2 structure
商品名:Digermane,1,1,1,2,2,2-hexamethyl-
Digermane,1,1,1,2,2,2-hexamethyl- 化学的及び物理的性質
名前と識別子
-
- Digermane,1,1,1,2,2,2-hexamethyl-
- HEXAMETHYLDIGERMANE
- HEXAMETHYLDIGERMANIUM TECH.
- Hexamethyldigermanium(IV)
- trimethylgermanium
- (methyl)3GeGe(methyl)3
- Digermane,hexamethyl
- HEXAMETHYL DIGERANIUM(IV)
- Hexamethyl-digerman
- Hexamethyl-digermanium
- HEXAMETHYLDIGERMANIUM
- NSC 294221
- DTXSID20912792
- 993-52-2
- HLEHOFVKHRHBQI-UHFFFAOYSA-N
- 1,1,1,2,2,2-Hexamethyldigermane
- NSC-294221
- NSC294221
- Hexamethyldigermanium(IV), technical grade
- Digermane, hexamethyl-
- 1,1,1,2,2,2-Hexamethyldigermane #
- DTXCID501341806
-
- MDL: MFCD00047989
- インチ: InChI=1S/C6H18Ge2/c1-7(2,3)8(4,5)6/h1-6H3
- InChIKey: HLEHOFVKHRHBQI-UHFFFAOYSA-N
- ほほえんだ: C[Ge](C)(C)[Ge](C)(C)C
計算された属性
- せいみつぶんしりょう: 237.98300
- どういたいしつりょう: 237.9832061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 22
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.175 g/mL at 25 °C(lit.)
- ゆうかいてん: −40 °C (lit.)
- ふってん: 137-138 °C(lit.)
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - 屈折率: n20/D 1.456(lit.)
- ようかいど: Insuluble (4.9E-5 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 2.74120
- ようかいせい: 未確定
Digermane,1,1,1,2,2,2-hexamethyl- セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H302-H312-H332
- 警告文: P210-P280
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: S16; S36
-
危険物標識:


- リスク用語:R11; R20/21/22
- TSCA:No
Digermane,1,1,1,2,2,2-hexamethyl- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Digermane,1,1,1,2,2,2-hexamethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB106492-500 mg |
Hexamethyldigermane; . |
993-52-2 | 500MG |
€39.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 447609-1G |
Digermane,1,1,1,2,2,2-hexamethyl- |
993-52-2 | 1g |
¥989.82 | 2023-12-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235303-1 g |
Hexamethyldigermanium(IV), |
993-52-2 | 1g |
¥451.00 | 2023-07-10 | ||
| eNovation Chemicals LLC | D769872-1g |
HEXAMETHYLDIGERMANE |
993-52-2 | 95% | 1g |
$240 | 2022-10-23 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-235303-1g |
Hexamethyldigermanium(IV), |
993-52-2 | 1g |
¥451.00 | 2023-09-05 |
Digermane,1,1,1,2,2,2-hexamethyl- 関連文献
-
1. Alkylation of germanium halides by aluminium alkylsF. Glockling,J. R. C. Light J. Chem. Soc. A 1967 623
-
2. Index pages
-
3. E.s.r. spectra of the hexamethyldisilane and hexamethyldigermane radical cationsJih Tzong Wang,Ffrancon Williams J. Chem. Soc. Chem. Commun. 1981 666
-
Qiang Zhang,Xiao Zou,Ningqi Zhang,Bo Liu RSC Adv. 2023 13 8043
-
Liming Cao,Yu Hua,Hong-Gang Cheng,Qianghui Zhou Org. Chem. Front. 2021 8 3883
993-52-2 (Digermane,1,1,1,2,2,2-hexamethyl-) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
